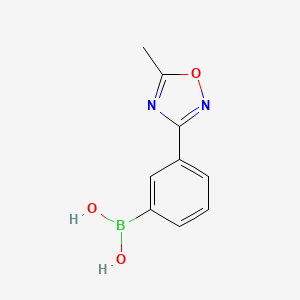
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID is a boronic acid derivative that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the oxadiazole ring, followed by borylation reactions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and appropriate halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
科学研究应用
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID has several scientific research applications:
作用机制
The mechanism of action of 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the oxadiazole ring may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
相似化合物的比较
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID is unique due to the presence of both the boronic acid group and the 1,2,4-oxadiazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
生物活性
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H9BN2O3
- Molecular Weight : 189.09 g/mol
- CAS Number : 53216327
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing oxadiazole moieties often exhibit anti-inflammatory and anticancer properties. The boronic acid group is known for its ability to form reversible covalent bonds with diols and has been implicated in the inhibition of proteasomes and other enzymes.
Anti-inflammatory Activity
Compounds derived from oxadiazoles have been reported to possess significant anti-inflammatory effects. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit inflammatory cytokines and reduce inflammation in various models . The introduction of the phenylboronic acid moiety may enhance these effects by improving solubility and bioavailability.
Anticancer Activity
Research has indicated that boronic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cells. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Study on Genotoxicity
A study examining the genotoxic potential of related oxadiazole compounds found no significant mutagenic activity in standard Ames tests. This suggests that while these compounds exhibit biological activity, they may not pose a risk for genetic damage, making them safer candidates for therapeutic applications .
In Vivo Studies
In vivo experiments involving related boronic acid derivatives have shown promising results in reducing tumor growth in animal models. These studies highlight the potential of such compounds in cancer therapy, particularly when combined with other therapeutic agents to enhance efficacy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUASKRUUOTZQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC(=N2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681573 |
Source


|
| Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-31-9 |
Source


|
| Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













